15-Acetyldeoxynivalenol

Catalog No.
S600348
CAS No.
88337-96-6
M.F
C17H22O7
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Acetyldeoxynivalenol

CAS Number

88337-96-6

Product Name

15-Acetyldeoxynivalenol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1

InChI Key

IDGRYIRJIFKTAN-HTJQZXIKSA-N

SMILES

Array

Synonyms

(3α,7α)-15-(Acetyloxy)-12,13-epoxy-3,7-dihydroxy-trichothec-9-en-8-one; 15-Acetylvomitoxin; 15-O-Acetyl-4-deoxynivalenol; Deoxynivalenol 15-Acetate;

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C

The exact mass of the compound 15-Acetyldeoxynivalenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Trichothecenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin and a specific acetylated derivative of deoxynivalenol (DON) produced by distinct chemotypes of Fusarium graminearum. In procurement and analytical contexts, it is primarily sourced as a high-purity reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration, food safety compliance testing, and toxicological research. Unlike generic mycotoxin mixtures, pure 15-ADON allows laboratories to accurately quantify specific cereal contamination profiles, validate extraction recoveries from complex matrices like wheat or milk, and evaluate the distinct cytotoxic properties of acetylated trichothecenes in mammalian cell models[1].

Substituting 15-ADON with its positional isomer 3-Acetyldeoxynivalenol (3-ADON) or the parent compound DON fundamentally compromises both analytical accuracy and toxicological modeling. While 3-ADON and 15-ADON share the same molecular weight, they represent entirely distinct Fusarium chemotypes with different geographical distributions and plant-pathogen dynamics. In toxicological assays, 15-ADON exhibits significantly higher intestinal cytotoxicity than 3-ADON, meaning the use of 3-ADON as a surrogate will drastically underestimate epithelial damage [1]. Furthermore, in plant metabolism studies, 15-ADON undergoes direct phase II conjugation into specific masked mycotoxins (e.g., 15-ADON-3-glucoside), whereas 3-ADON is rapidly deacetylated back to DON [2]. For regulatory compliance and chemotype mapping, exact chromatographic resolution using a dedicated 15-ADON standard is strictly required.

Intestinal Epithelial Cytotoxicity (Caco-2 Model)

In toxicological evaluations using human intestinal Caco-2 cell models, 15-ADON demonstrates substantially higher potency than its isomer 3-ADON. After 48 hours of exposure, the IC50 value for 15-ADON was quantified at 2.33 ± 0.36 µM, whereas 3-ADON required a concentration of 10.81 ± 3.84 µM to achieve the same reduction in cell viability [1].

Evidence DimensionIC50 for cell viability (48 h exposure)
Target Compound Data2.33 ± 0.36 µM (15-ADON)
Comparator Or Baseline10.81 ± 3.84 µM (3-ADON)
Quantified Difference15-ADON is ~4.6 times more cytotoxic to Caco-2 cells than 3-ADON.
ConditionsCaco-2 human intestinal epithelial cells, 48-hour exposure assay.

Procurement of the exact 15-ADON standard is critical for gastrointestinal toxicity modeling, as using 3-ADON will severely underestimate the compound's impact on cell viability.

Distinct Metabolic Fate and Masked Mycotoxin Formation

15-ADON exhibits a unique metabolic trajectory in plant systems compared to 3-ADON. In wheat suspension cultures, 15-ADON is directly converted into 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G) and 15-acetyl-DON-3-sulfate (15-ADON3S) without prior deacetylation. In contrast, 3-ADON is almost exclusively deacetylated into DON (with only 4% of 3-ADON remaining after 96 h) before any phase II reactions occur [1].

Evidence DimensionPrimary metabolic pathway in wheat
Target Compound DataDirect phase II conjugation into 15-ADON3G and 15-ADON3S
Comparator Or BaselineRapid deacetylation into DON prior to conjugation (3-ADON)
Quantified Difference15-ADON retains its acetyl group during initial plant metabolism, forming unique masked mycotoxins.
ConditionsWheat suspension culture monitored over 96 hours via LC-MS/MS.

Researchers studying plant defense mechanisms or synthesizing masked mycotoxins must procure 15-ADON, as 3-ADON cannot serve as a precursor for 15-ADON3G.

Chromatographic Resolution for Chemotype Differentiation

Accurate mapping of Fusarium graminearum populations requires distinguishing the 15-ADON chemotype from the 3-ADON chemotype. Validated LC-MS/MS methods utilizing chiral columns achieve baseline separation of these isomers, demonstrating recoveries for 15-ADON in complex wheat matrices between 80% and 120% with a Limit of Quantification (LOQ) of 8 µg/kg [1].

Evidence DimensionAnalytical recovery and isomer separation
Target Compound Data80–120% recovery with specific baseline resolution from 3-ADON
Comparator Or BaselineGeneric DON assays (Fail to differentiate acetylated chemotypes)
Quantified DifferenceEnables precise quantification and chemotype identification of Fusarium strains.
ConditionsLC-MS/MS coupled with a chiral column, wheat matrix fortification.

Analytical laboratories must purchase pure 15-ADON standards to calibrate LC-MS/MS methods required for regulatory surveillance and agricultural pathology.

LC-MS/MS Method Calibration for Cereal Safety

15-ADON is strictly required as an analytical reference standard for multiplexed LC-MS/MS panels designed to quantify type B trichothecenes in agricultural commodities. Its use ensures accurate recovery calculations and prevents the misidentification of acetylated isomers during routine food safety compliance testing [1].

Fusarium Population Chemotyping

Agricultural research facilities must utilize 15-ADON to map the geographic distribution and population shifts of Fusarium graminearum chemotypes. Differentiating the 15-ADON producers from 3-ADON producers is vital for predicting toxin loads in regional crop yields and developing targeted fungicide strategies [2].

Intestinal Toxicology and Barrier Function Modeling

Due to its high cytotoxicity relative to 3-ADON, 15-ADON is specifically procured for in vitro toxicology assays using Caco-2 or IPEC-J2 cell lines. It serves as a critical model compound for evaluating mycotoxin-induced oxidative stress, tight junction disruption, and localized inflammatory responses in the mammalian gut [3].

Synthesis and Tracking of Masked Mycotoxins

Plant biologists and food chemists use 15-ADON as a precursor to study the formation of masked mycotoxins like 15-ADON-3-glucoside. Because 15-ADON undergoes direct phase II conjugation in plants without prior deacetylation, it is the only suitable starting material for tracking these specific metabolic pathways in crops [4].

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

338.13655304 Da

Monoisotopic Mass

338.13655304 Da

Heavy Atom Count

24

Appearance

White powder

Melting Point

140-141°C

UNII

0430X4R3Z1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Wikipedia

Deoxynivalenol 15-acetate

Dates

Last modified: 08-15-2023

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